Disodium carbamyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

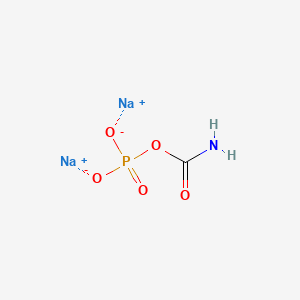

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

CH2NNa2O5P |

|---|---|

Molecular Weight |

184.98 g/mol |

IUPAC Name |

disodium;carbamoyl phosphate |

InChI |

InChI=1S/CH4NO5P.2Na/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2 |

InChI Key |

ZZRCKSSPGJOTEE-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(N)OP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a Metabolic Keystone: A Technical History of Disodium Carbamoyl Phosphate's Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth guide chronicles the pivotal discovery of disodium (B8443419) carbamoyl (B1232498) phosphate (B84403), a cornerstone of nitrogen metabolism. We delve into the seminal research of the mid-20th century, providing a detailed account of the experimental protocols that led to its identification and synthesis. Quantitative data from these foundational studies are presented in structured tables, offering a clear comparative analysis. Furthermore, key metabolic pathways and experimental workflows are visualized using the DOT language, providing a logical and visual representation of the scientific process. This document serves as a comprehensive resource for understanding the historical and technical context of a molecule central to the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis, with enduring relevance in biochemistry and drug development.

Introduction: The Quest for a Carbamyl Donor

In the intricate tapestry of metabolic pathways, the source of the carbamyl group for citrulline and, consequently, urea synthesis was a significant enigma in the early 1950s. The prevailing hypothesis pointed towards an energy-rich, phosphorylated intermediate. It was in this scientific landscape that Mary Ellen Jones, Leonard Spector, and Fritz Lipmann embarked on the research that would lead to the discovery of carbamoyl phosphate. Their work, culminating in their 1955 publication, not only identified this elusive molecule but also laid the groundwork for a deeper understanding of fundamental biosynthetic pathways.[1] This guide revisits their pioneering work and the subsequent detailed characterization of this vital metabolic intermediate.

The Seminal Discovery: Identification of Carbamoyl Phosphate

The breakthrough came from the observation that a preparation of Streptococcus faecalis could catalyze the synthesis of citrulline from ornithine in the presence of ATP and ammonium (B1175870) carbonate. This led to the hypothesis that an active carbamyl donor was being formed. The researchers ingeniously devised a method to synthesize this intermediate chemically and then demonstrated its biological activity.

Chemical Synthesis of Lithium Carbamoyl Phosphate

The first successful chemical synthesis of carbamoyl phosphate was a critical step in its discovery, providing a tangible compound to test in enzymatic reactions.

Experimental Protocol: Synthesis of Lithium Carbamoyl Phosphate

This protocol is based on the method described by Jones, Spector, and Lipmann in their 1955 paper and further detailed by Jones and Lipmann in 1960.[2]

Materials:

-

Potassium cyanate (B1221674) (KOCN)

-

Dipotassium (B57713) hydrogen phosphate (K2HPO4)

-

Lithium chloride (LiCl)

-

Ethanol

-

Dry ice

-

Ammonia

Procedure:

-

Reaction Mixture Preparation: A solution of potassium cyanate and dipotassium hydrogen phosphate was prepared in water.

-

Reaction: The mixture was incubated to allow the formation of carbamoyl phosphate.

-

Precipitation of Lithium Salt: The lithium salt of carbamoyl phosphate was precipitated by the addition of lithium chloride and ethanol.

-

Isolation and Purification: The precipitate was collected by centrifugation, washed with ethanol, and dried.

Quantitative Data from Chemical Synthesis

| Parameter | Value | Reference |

| Starting Materials | Potassium cyanate, Dipotassium hydrogen phosphate | [2] |

| Product | Lithium carbamoyl phosphate | [2] |

| Purity (approximate) | ~85% | [2] |

Enzymatic Synthesis and Confirmation

With the chemically synthesized compound in hand, the researchers could definitively prove its role as the carbamyl donor in citrulline synthesis.

Experimental Protocol: Enzymatic Synthesis of Citrulline

This protocol outlines the assay used to demonstrate the biological activity of the synthesized carbamoyl phosphate.

Materials:

-

Lithium carbamoyl phosphate

-

L-Ornithine

-

Ornithine transcarbamylase (prepared from beef liver)

-

Tris buffer (pH 8.5)

-

Reagents for citrulline determination (e.g., diacetyl monoxime)

Procedure:

-

Enzyme Preparation: Ornithine transcarbamylase was partially purified from beef liver homogenates.

-

Reaction Mixture: The reaction mixture contained lithium carbamoyl phosphate, L-ornithine, and the enzyme preparation in a buffered solution.

-

Incubation: The mixture was incubated at 37°C for a defined period.

-

Termination of Reaction: The reaction was stopped, typically by the addition of acid.

-

Citrulline Determination: The amount of citrulline formed was quantified using a colorimetric method, such as the Archibald method.[3][4][5][6][7]

Quantitative Data from Enzymatic Assay

| Parameter | Value | Reference |

| Enzyme Source | Beef Liver | |

| Substrates | Carbamoyl phosphate, L-Ornithine | |

| Product | L-Citrulline | |

| Optimal pH | ~8.5 |

Elucidating the Biosynthetic Pathway

Following the initial discovery, further research by Jones and Lipmann, published in 1960, delved into the enzymatic synthesis of carbamoyl phosphate itself, identifying the key components and reaction steps.[2][8][9][10]

Enzymatic Synthesis of Carbamoyl Phosphate

The enzymatic synthesis was shown to require ATP, bicarbonate, and ammonia, catalyzed by an enzyme they termed "carbamate phosphokinase," now known as carbamoyl phosphate synthetase.[11]

Experimental Protocol: Enzymatic Synthesis of Carbamoyl Phosphate

This protocol is based on the 1960 PNAS paper by Jones and Lipmann.[2]

Materials:

-

Ammonium carbonate

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Tris buffer (pH 8.5)

-

Carbamoyl phosphate synthetase (from Streptococcus faecalis)

Procedure:

-

Enzyme Preparation: Carbamoyl phosphate synthetase was prepared from extracts of Streptococcus faecalis.

-

Reaction Mixture: The reaction was set up containing ammonium carbonate, ATP, MgCl2, and the enzyme in a buffered solution.

-

Incubation: The mixture was incubated at 37°C.

-

Assay of Carbamoyl Phosphate: The formation of carbamoyl phosphate was measured by its ability to carbamylate ornithine in the presence of ornithine transcarbamylase.

Quantitative Data on Enzymatic Synthesis

| Parameter | Value | Reference |

| Enzyme Source | Streptococcus faecalis | [2] |

| Substrates | NH4HCO3, ATP | [2] |

| Product | Carbamoyl Phosphate | [2] |

| Cation Requirement | Mg2+ | [2] |

Stability of Carbamoyl Phosphate

A key challenge in studying carbamoyl phosphate was its inherent instability in aqueous solutions. Jones and Lipmann meticulously characterized its decomposition under various conditions.

Quantitative Data on Carbamoyl Phosphate Stability

| Condition | Half-life (approximate) | Decomposition Products | Reference |

| Neutral pH, 37°C | 53 minutes | Phosphate, Cyanate | [12] |

| Acidic pH | Rapid decomposition | Phosphate, CO2, NH3 | [12] |

| Alkaline pH | Slower decomposition | Phosphate, Cyanate | [12] |

Visualizing the Discovery and its Context

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows central to the discovery of disodium carbamoyl phosphate.

Urea Cycle and Pyrimidine Biosynthesis Pathways

Caption: Metabolic fates of carbamoyl phosphate.

Experimental Workflow for the Discovery of Carbamoyl Phosphate

Caption: Workflow for carbamoyl phosphate discovery.

Conclusion

The discovery of disodium carbamoyl phosphate by Jones, Spector, and Lipmann was a landmark achievement in biochemistry. Their elegant combination of chemical synthesis and enzymatic assays provided irrefutable evidence for its existence and crucial role as a carbamyl donor. This foundational work not only illuminated the mechanisms of the urea cycle and pyrimidine biosynthesis but also underscored the importance of high-energy phosphate compounds in metabolism, a concept championed by Lipmann. The experimental protocols and quantitative data from this era, detailed in this guide, continue to be of immense value to researchers today, offering insights into the fundamental principles of metabolic regulation and providing a historical context for contemporary research in drug development targeting these essential pathways.

References

- 1. journals.plos.org [journals.plos.org]

- 2. pnas.org [pnas.org]

- 3. Colorimetric determination of citrulline residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A colorimetric method for the determination of citrulline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A colorimetric method for the determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Optimization of conditions for the colorimetric determination of citrulline, using diacetyl monoxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CHEMICAL AND ENZYMATIC SYNTHESIS OF CARBAMYL PHOSPHATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of Disodium Carbamoyl Phosphate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of disodium (B8443419) carbamoyl (B1232498) phosphate (B84403), a crucial intermediate in various metabolic pathways and a valuable tool in biomedical research. This document details the established synthetic methodology, purification protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Carbamoyl phosphate is a high-energy acyl-phosphate that plays a pivotal role in fundamental biochemical processes, including the urea (B33335) cycle and the biosynthesis of pyrimidines.[1] Its instability in aqueous solutions necessitates its preparation and storage as a more stable salt, typically the disodium or dilithium (B8592608) salt. This guide focuses on the chemical synthesis of the disodium salt, providing researchers with a practical protocol for its production for various research applications, including enzyme kinetics, drug screening, and metabolic studies.

Chemical Synthesis of Carbamoyl Phosphate

The foundational method for the chemical synthesis of carbamoyl phosphate was first described by Jones, Spector, and Lipmann in 1955. The synthesis involves the reaction of cyanate (B1221674) with a phosphate salt. This guide outlines a detailed protocol adapted from this classical method for the preparation of the more commonly used disodium salt.

Synthesis Workflow

The overall workflow for the synthesis of disodium carbamoyl phosphate can be visualized as a three-stage process: reaction, purification, and isolation.

Caption: A logical workflow for the chemical synthesis of disodium carbamoyl phosphate.

Experimental Protocol

This protocol details the synthesis of dilithium carbamoyl phosphate as an intermediate, which is then converted to the final disodium salt.

Materials:

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Potassium cyanate (KCNO)

-

Lithium hydroxide (B78521) (LiOH)

-

Lithium perchlorate (LiClO₄)

-

Ethanol (95% and absolute)

-

Acetone

-

Sodium iodide (NaI)

-

Dry ice

Procedure:

-

Preparation of Reactant Solution:

-

Dissolve 10 mmoles of potassium dihydrogen phosphate (KH₂PO₄) and 12 mmoles of potassium cyanate (KCNO) in 10 mL of water.

-

Adjust the pH of the solution to 8.5 with a saturated solution of lithium hydroxide (LiOH).

-

-

Reaction:

-

Heat the solution in a sealed tube at 37°C for 3 hours.

-

-

Precipitation of Dilithium Carbamoyl Phosphate:

-

After the reaction, immediately cool the solution in a dry ice-acetone bath.

-

To the cold solution, add 2 mL of a saturated aqueous solution of lithium perchlorate (LiClO₄).

-

Add 20 mL of 95% ethanol, pre-chilled to -20°C, and mix thoroughly.

-

Allow the mixture to stand at -20°C for 30 minutes to facilitate precipitation.

-

Centrifuge the mixture at low temperature and discard the supernatant.

-

Wash the precipitate twice with 10 mL portions of cold 95% ethanol and once with absolute ethanol.

-

-

Conversion to Disodium Carbamoyl Phosphate:

-

Dissolve the dilithium carbamoyl phosphate precipitate in a minimal amount of cold water.

-

Add this aqueous solution to 50 mL of acetone containing 20 mmoles of sodium iodide (NaI).

-

Stir the mixture vigorously at room temperature for 1 hour.

-

-

Isolation and Drying:

-

Centrifuge the resulting precipitate of disodium carbamoyl phosphate.

-

Wash the precipitate with several portions of acetone to remove any remaining sodium iodide and other impurities.

-

Dry the final product under vacuum over phosphorus pentoxide (P₄O₁₀).

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of disodium carbamoyl phosphate based on the described protocol.

| Parameter | Value |

| Starting Materials | |

| Potassium Dihydrogen Phosphate | 10 mmoles |

| Potassium Cyanate | 12 mmoles |

| Reaction Conditions | |

| Temperature | 37°C |

| Time | 3 hours |

| pH | 8.5 |

| Product | |

| Expected Yield | 50-60% |

| Purity | >95% |

Role of Carbamoyl Phosphate in Metabolic Pathways

Carbamoyl phosphate is a key metabolic intermediate at the intersection of several crucial pathways. Understanding its role provides context for its importance in research.

Urea Cycle

In terrestrial vertebrates, carbamoyl phosphate is the first committed intermediate in the urea cycle, the primary pathway for the detoxification and excretion of ammonia.[1]

Caption: The role of carbamoyl phosphate in the urea cycle.

Pyrimidine (B1678525) Biosynthesis

Carbamoyl phosphate is also a precursor for the de novo synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA.

Caption: The involvement of carbamoyl phosphate in the de novo pyrimidine biosynthesis pathway.

Conclusion

This technical guide provides a detailed and practical protocol for the chemical synthesis of disodium carbamoyl phosphate for research purposes. By following the outlined procedures, researchers can reliably produce this important metabolite for a wide range of applications in biochemistry, drug discovery, and molecular biology. The provided diagrams illustrate the critical role of carbamoyl phosphate in cellular metabolism, underscoring its significance as a research tool.

References

The Pivotal Role of Disodium Carbamoyl Phosphate in Pyrimidine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) in the de novo pyrimidine (B1678525) biosynthesis pathway. Pyrimidine nucleotides are essential for numerous cellular processes, including DNA and RNA synthesis, and as such, the enzymes involved in their production are key targets for therapeutic intervention. This document provides a comprehensive overview of the biochemical reactions, enzymatic regulation, and experimental methodologies relevant to the study of carbamoyl phosphate metabolism, with a focus on its synthesis by carbamoyl phosphate synthetase II (CPS II).

Introduction: The Gateway to Pyrimidine Synthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that builds the pyrimidine ring from simple precursors. The first committed and rate-limiting step in this pathway in animals is the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP.[1][2][3][4] This crucial reaction is catalyzed by the cytosolic enzyme Carbamoyl Phosphate Synthetase II (CPS II).[1][4] Carbamoyl phosphate then serves as a key substrate for the subsequent enzyme in the pathway, aspartate transcarbamoylase, which catalyzes the formation of N-carbamoyl-L-aspartate.

The Synthesis of Carbamoyl Phosphate: The Role of CPS II

The synthesis of carbamoyl phosphate by CPS II is a complex enzymatic reaction that occurs in the cytosol.[2] This distinguishes it from Carbamoyl Phosphate Synthetase I (CPS I), which is a mitochondrial enzyme involved in the urea (B33335) cycle and utilizes ammonia (B1221849) as its nitrogen source.[4] CPS II, in contrast, primarily uses the amide group of glutamine.[5]

The overall reaction catalyzed by CPS II is as follows:

2 ATP + L-glutamine + HCO₃⁻ → 2 ADP + L-glutamate + Carbamoyl phosphate + Pi

This reaction proceeds through a series of steps on the multifunctional enzyme, which in mammals is a large protein called CAD that also possesses aspartate transcarbamoylase and dihydroorotase activities.[6]

Quantitative Analysis of CPS II Kinetics

The activity of CPS II is tightly regulated to meet the cellular demand for pyrimidine nucleotides. This regulation occurs through both allosteric control and post-translational modifications. Understanding the kinetic parameters of CPS II is essential for developing targeted therapies.

| Species/Enzyme Source | Substrate | Km | Inhibitor | Ki | Activator(s) | Reference(s) |

| Mammalian (general) | Ammonia | 26 µM (low ATP) - 166 µM (high ATP) | UTP | - | ATP, PRPP | [6] |

| Mammalian (general) | Bicarbonate | 1.4 mM | - | - | ATP, PRPP | [6] |

| Syrian Hamster Kidney Cells | MgATP, HCO₃⁻, Glutamine | - | - | - | - | [7] |

Note: Kinetic values can vary depending on the specific experimental conditions (e.g., pH, temperature, and the presence of allosteric effectors).

Regulation of Carbamoyl Phosphate Synthesis

The synthesis of carbamoyl phosphate is a major control point in pyrimidine biosynthesis. The activity of CPS II is modulated by the following key factors:

-

Allosteric Regulation: CPS II is allosterically activated by 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP, which signal a demand for nucleotide synthesis.[2][4] Conversely, the end-product of the pathway, uridine (B1682114) triphosphate (UTP), acts as a feedback inhibitor.[2][4]

-

Phosphorylation: In mammalian cells, CPS II activity is also regulated by phosphorylation. For instance, mitogen-activated protein (MAP) kinase can phosphorylate the CAD protein, leading to an increase in CPS II activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of carbamoyl phosphate in pyrimidine biosynthesis.

Carbamoyl Phosphate Synthetase II Activity Assay (Colorimetric)

This protocol is adapted from methods that quantify carbamoyl phosphate by its conversion to a colored product.

Principle: Carbamoyl phosphate produced by CPS II is converted to citrulline in the presence of excess ornithine and ornithine transcarbamoylase (OTC). Citrulline is then quantified colorimetrically.

Materials:

-

Enzyme source (e.g., purified CPS II or cell lysate)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

Substrate Solution: 100 mM L-glutamine, 200 mM NaHCO₃, 20 mM ATP, 40 mM MgCl₂, 20 mM L-ornithine

-

Ornithine Transcarbamoylase (OTC)

-

Color Reagent A: 1% Diacetyl monoxime in 5% acetic acid

-

Color Reagent B: 0.5% Antipyrine in 50% H₂SO₄

-

Citrulline standard solution (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Protein Quantification: Determine the protein concentration of the enzyme source using a standard method such as the Bradford or BCA assay.

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture by combining 50 µL of Assay Buffer, 20 µL of Substrate Solution, and 10 µL of OTC solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the enzyme source.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 10% trichloroacetic acid (TCA).

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

-

-

Colorimetric Detection:

-

Transfer 100 µL of the supernatant to a new tube.

-

Add 50 µL of Color Reagent A and 50 µL of Color Reagent B.

-

Incubate at 60°C for 20 minutes.

-

Cool to room temperature.

-

Transfer 150 µL to a 96-well microplate.

-

Measure the absorbance at 490 nm.

-

-

Standard Curve: Prepare a standard curve using known concentrations of citrulline and perform the colorimetric detection as described above.

-

Calculation: Calculate the amount of citrulline produced in the enzymatic reaction by comparing the absorbance to the standard curve. Express the enzyme activity as nmol of carbamoyl phosphate produced per minute per mg of protein.

Carbamoyl Phosphate Synthetase II Activity Assay (Spectrophotometric)

This protocol is based on a coupled-enzyme assay that continuously monitors the production of ADP.

Principle: The production of ADP by CPS II is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the CPS II activity.

Materials:

-

Enzyme source

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

Coupling Reagent Mix: 50 mM L-glutamine, 100 mM NaHCO₃, 10 mM ATP, 20 mM MgCl₂, 1 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH, 10 units/mL PK, 20 units/mL LDH

-

UV-transparent cuvettes or microplate

-

Spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

-

Protein Quantification: Determine the protein concentration of the enzyme source.

-

Reaction Setup:

-

In a cuvette, add 800 µL of Assay Buffer and 100 µL of Coupling Reagent Mix.

-

Add 50 µL of the enzyme source.

-

Mix gently and place the cuvette in the spectrophotometer.

-

-

Measurement:

-

Monitor the decrease in absorbance at 340 nm over time at 37°C.

-

Record the linear rate of absorbance change (ΔA₃₄₀/min).

-

-

Calculation: Calculate the CPS II activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One mole of carbamoyl phosphate produced results in the oxidation of two moles of NADH. Express the activity as nmol of carbamoyl phosphate produced per minute per mg of protein.

Metabolic Labeling with ¹³C-Glutamine to Trace Pyrimidine Biosynthesis

Principle: Stable isotope-labeled glutamine is supplied to cells, and its incorporation into pyrimidine nucleotides is traced using mass spectrometry. This allows for the analysis of metabolic flux through the de novo pyrimidine synthesis pathway.

Materials:

-

Cell culture medium deficient in glutamine

-

[¹³C₅]-L-glutamine

-

Cultured cells of interest

-

Methanol, water, and chloroform (B151607) for metabolite extraction

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture:

-

Culture cells to the desired confluency.

-

Replace the normal growth medium with glutamine-free medium supplemented with a known concentration of [¹³C₅]-L-glutamine.

-

Incubate the cells for a specified time course (e.g., 0, 1, 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Perform a liquid-liquid extraction by adding water and chloroform to separate the polar and nonpolar phases.

-

Collect the aqueous (polar) phase containing the nucleotides.

-

-

LC-MS Analysis:

-

Analyze the extracted metabolites using an LC-MS system.

-

Separate the nucleotides using a suitable liquid chromatography method (e.g., HILIC chromatography).

-

Detect and quantify the different isotopologues of pyrimidine nucleotides (e.g., UMP, UTP, CTP) using mass spectrometry.

-

-

Data Analysis:

-

Determine the fractional labeling of the pyrimidine nucleotides with ¹³C from glutamine.

-

Analyze the mass isotopomer distribution to infer the activity of the de novo pyrimidine synthesis pathway.

-

Visualizing the Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of CPS II.

Caption: Workflow for the colorimetric assay of CPS II activity.

Conclusion

Disodium carbamoyl phosphate, synthesized by CPS II, represents a critical nexus in cellular metabolism, linking nitrogen and carbon metabolism to the production of essential pyrimidine nucleotides. The intricate regulation of its synthesis underscores its importance in maintaining cellular homeostasis. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate this pivotal step in pyrimidine biosynthesis, paving the way for the development of novel therapeutics targeting this fundamental pathway.

References

- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. sketchviz.com [sketchviz.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. fiveable.me [fiveable.me]

- 5. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 6. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of Disodium Carbamoyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of disodium (B8443419) carbamoyl (B1232498) phosphate (B84403), a crucial intermediate in pyrimidine (B1678525) and arginine biosynthesis and the urea (B33335) cycle. This document details the core principles, experimental protocols, and quantitative data associated with the production of this high-energy molecule using carbamoyl phosphate synthetase (CPS).

Introduction

Carbamoyl phosphate is a vital metabolite in nearly all organisms.[1][2] Its synthesis is the committed step in several essential biosynthetic pathways. The enzymatic production of carbamoyl phosphate offers a highly specific and efficient alternative to chemical synthesis methods.[1] This guide focuses on the synthesis using carbamoyl phosphate synthetase (CPS), a complex allosteric enzyme that catalyzes the formation of carbamoyl phosphate from bicarbonate, ATP, and a nitrogen source (either ammonia (B1221849) or glutamine).[2][3][4]

There are three main isoforms of CPS: CPS I, CPS II, and CPS III, which differ in their nitrogen source, cellular location, and regulatory mechanisms.[1] CPS I, found in the mitochondria of ureotelic organisms, utilizes ammonia and is activated by N-acetylglutamate.[5] CPS II, located in the cytosol of most eukaryotes, uses glutamine and is regulated by pyrimidine nucleotides. CPS III, found in some fish and invertebrates, also uses glutamine. The enzyme from Escherichia coli is a well-studied example of a glutamine-dependent CPS.[6][7][8]

The overall reaction catalyzed by glutamine-dependent CPS is: 2 ATP + HCO₃⁻ + L-glutamine → 2 ADP + L-glutamate + Carbamoyl Phosphate + Pi

Enzymatic Reaction Mechanism

The synthesis of carbamoyl phosphate by CPS is a multi-step process that occurs at three distinct active sites within the enzyme, connected by a molecular tunnel that channels the unstable intermediates.[3][4]

The reaction proceeds through the following key steps:

-

Bicarbonate Phosphorylation: In the first active site, a molecule of ATP phosphorylates bicarbonate to form carboxyphosphate (B1215591) and ADP.[3]

-

Ammonia Generation (in glutamine-dependent CPS): The small subunit of the enzyme hydrolyzes glutamine to glutamate (B1630785) and ammonia. This ammonia is then transported through a molecular tunnel to the second active site.[3]

-

Carbamate (B1207046) Formation: In the second active site, the generated ammonia attacks carboxyphosphate to form carbamate and inorganic phosphate.[3]

-

Carbamate Phosphorylation: The carbamate intermediate is then channeled to the third active site, where a second molecule of ATP phosphorylates it to yield carbamoyl phosphate and ADP.[3]

Diagram of the Enzymatic Synthesis of Carbamoyl Phosphate

Caption: Enzymatic reaction pathway for carbamoyl phosphate synthesis.

Experimental Protocols

This section outlines the general procedures for the enzymatic synthesis of disodium carbamoyl phosphate. Specific conditions may need to be optimized depending on the source and purity of the carbamoyl phosphate synthetase.

A highly purified and active preparation of carbamoyl phosphate synthetase is essential for efficient synthesis. Recombinant expression systems are often preferred to obtain large quantities of the enzyme.

Protocol for Purification of Recombinant Human CPS1:

-

Expression: Human CPS1 can be expressed in baculovirus-infected insect cells.[9]

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Clarification: Centrifuge the lysate to remove cell debris.

-

Affinity Chromatography: Purify the enzyme using a column with immobilized ATP or a specific antibody.[10]

-

Ion-Exchange Chromatography: Further purify the enzyme using an anion-exchange column (e.g., DEAE-cellulose).[5][11]

-

Gel Filtration: As a final polishing step, use a gel filtration column to remove any remaining impurities and to exchange the buffer.

-

Enzyme Storage: Store the purified enzyme at -80°C in a buffer containing glycerol (B35011) to maintain activity.

Reaction Mixture:

| Component | Concentration |

| HEPES buffer, pH 7.6 | 50 mM |

| MgCl₂ | 20 mM |

| KCl | 100 mM |

| NaHCO₃ | 40 mM |

| ATP | 10 mM |

| L-glutamine (for CPS II/III) or NH₄Cl (for CPS I) | 10 mM |

| Purified Carbamoyl Phosphate Synthetase | Optimized concentration |

Procedure:

-

Prepare the reaction mixture without the enzyme and equilibrate to the desired temperature (typically 37°C).

-

Initiate the reaction by adding the purified carbamoyl phosphate synthetase.

-

Incubate the reaction mixture for a predetermined time, which should be optimized to maximize product yield while minimizing product degradation. Carbamoyl phosphate is thermally labile.[1][9][12]

-

Monitor the progress of the reaction by measuring the formation of carbamoyl phosphate using a suitable assay (see section 3.3).

The amount of carbamoyl phosphate produced can be quantified using several methods.

Coupled Enzyme Assay:

This is a continuous spectrophotometric assay where the carbamoyl phosphate produced is immediately used in a subsequent reaction that can be monitored.

-

Couple the CPS reaction with ornithine transcarbamoylase (OTC), which catalyzes the reaction of carbamoyl phosphate and ornithine to form citrulline and phosphate.

-

The formation of citrulline can be measured colorimetrically.

Colorimetric Assay:

This is an endpoint assay that measures the amount of carbamoyl phosphate at a specific time point.

-

Quench the enzymatic reaction.

-

Convert carbamoyl phosphate to hydroxyurea (B1673989) by reacting it with hydroxylamine.

-

Quantify the hydroxyurea colorimetrically by measuring the absorbance at 458 nm after reacting with a specific chromogenic reagent.

-

Reaction Quenching: Stop the enzymatic reaction, for example, by adding a denaturing agent that can be easily removed later.

-

Enzyme Removal: Precipitate the enzyme by adding a suitable agent (e.g., perchloric acid followed by neutralization) and remove it by centrifugation.

-

pH Adjustment: Adjust the pH of the supernatant to approximately 8.3 with a sodium-containing base (e.g., NaOH or sodium carbonate) to ensure the formation of the disodium salt.[1]

-

Precipitation/Crystallization: Carbamoyl phosphate can be precipitated from the solution. The disodium salt is commercially available and can be crystallized.[13][14] Adding a non-polar solvent like ethanol (B145695) can facilitate precipitation.[1]

-

Washing and Drying: Wash the precipitate with a cold solvent to remove any remaining impurities and then dry it under vacuum.

Diagram of the Experimental Workflow

Caption: General workflow for the enzymatic synthesis of disodium carbamoyl phosphate.

Quantitative Data

The kinetic parameters of carbamoyl phosphate synthetase are crucial for optimizing the synthesis reaction. The following tables summarize some of the reported kinetic constants for different CPS isozymes.

Table 1: Michaelis-Menten Constants (Km) for Carbamoyl Phosphate Synthetase Substrates

| Enzyme Source | Substrate | Km Value | Reference |

| Mammalian CPS II | NH₃ | 26 µM - 166 µM | [15] |

| Mammalian CPS II | Bicarbonate | 1.4 mM | [15] |

| Human Liver CPS I | - | - | [5] |

| Wood Frog Liver CPS I | Ammonium | - | [16] |

| Wood Frog Liver CPS I | ATP | - | [16] |

| E. coli CPS | MgATP | - | [17] |

| Permeabilized Mitochondria CPS | - | - | [18] |

Table 2: Allosteric Regulation of Carbamoyl Phosphate Synthetase

| Enzyme Source | Effector | Effect | Mode of Action | Reference |

| E. coli CPS | UMP | Inhibition | Increases Kia for MgADP by 15-fold | [17] |

| E. coli CPS | Ornithine | Activation | Decreases Kia for MgADP by 18-fold | [17] |

| E. coli CPS | IMP | Activation/Slight Inhibition | Modifies affinity for MgADP | [7][19] |

| Mammalian CPS II | UTP | Inhibition | Stabilizes low-affinity state for Mg²⁺ and ATP | [15] |

| Mammalian CPS II | PRibPP | Activation | Increases affinity for Mg²⁺ | [15] |

Note: Kia is the dissociation constant for the activator/inhibitor from the enzyme.

Conclusion

The enzymatic synthesis of disodium carbamoyl phosphate using carbamoyl phosphate synthetase offers a highly specific and controllable method for producing this important biomolecule. By understanding the enzyme's mechanism, kinetics, and allosteric regulation, researchers can optimize the synthesis for various applications in drug development and metabolic studies. The protocols and data presented in this guide provide a solid foundation for scientists and professionals working in this field. Further optimization of reaction conditions and purification strategies may be required depending on the specific experimental goals.

References

- 1. mdpi.com [mdpi.com]

- 2. Carbamoyl phosphate synthetase: an amazing biochemical odyssey from substrate to product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 4. Carbamoyl-phosphate synthetase. Creation of an escape route for ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbamoyl phosphate synthetase I of human liver. Purification, some properties and immunological cross-reactivity with the rat liver enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 7. Allosteric dominance in carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric control of the oligomerization of carbamoyl phosphate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of crystalline carbamyl phosphate synthetase-I from frog liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbamyl phosphate synthetase (glutamine-utilizing) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. US1961127A - Making disodium phosphate - Google Patents [patents.google.com]

- 15. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Purification of carbamoyl phosphate synthetase 1 (CPS1) from wood frog (Rana sylvatica) liver and its regulation in response to ice-nucleation and subsequent whole-body freezing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantifying the allosteric properties of Escherichia coli carbamyl phosphate synthetase: determination of thermodynamic linked-function parameters in an ordered kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic properties of carbamoyl-phosphate synthase (ammonia) and ornithine carbamoyltransferase in permeabilized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Disodium Carbamoyl Phosphate: A Comprehensive Technical Guide to its Enzymatic Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) is a pivotal intermediate in cellular metabolism, serving as a carbamoyl group donor in several crucial biosynthetic pathways. Its utilization by a specific set of enzymes is fundamental to processes such as amino acid biosynthesis, pyrimidine (B1678525) nucleotide production, and the urea (B33335) cycle. Understanding the interactions of carbamoyl phosphate with these enzymes is of paramount importance for researchers in biochemistry, molecular biology, and pharmacology, as it provides insights into metabolic regulation and presents opportunities for the development of therapeutic agents targeting these pathways.

This in-depth technical guide provides a comprehensive overview of the key enzymes that utilize disodium carbamoyl phosphate as a substrate. It details their kinetic properties, the metabolic pathways they participate in, and standardized experimental protocols for their study.

Enzymes Utilizing Disodium Carbamoyl Phosphate

Carbamoyl phosphate serves as a substrate for a class of enzymes known as carbamoyltransferases. The most well-characterized of these are Ornithine Transcarbamylase, Aspartate Transcarbamylase, and Putrescine Transcarbamylase. Additionally, Carbamoyl Phosphate Synthetase, the enzyme responsible for its synthesis, can also utilize carbamoyl phosphate in its reverse reaction.

Ornithine Transcarbamylase (OTC)

Ornithine Transcarbamylase (OTC) (EC 2.1.3.3) is a key enzyme in the urea cycle, catalyzing the transfer of the carbamoyl group from carbamoyl phosphate to ornithine, forming citrulline and inorganic phosphate.[1][2][3] In mammals, this reaction occurs in the mitochondrial matrix and is essential for the detoxification of ammonia (B1221849).[3]

Aspartate Transcarbamylase (ATCase)

Aspartate Transcarbamylase (ATCase) (EC 2.1.3.2) directs carbamoyl phosphate into the pyrimidine biosynthetic pathway by catalyzing its condensation with L-aspartate to form N-carbamoyl-L-aspartate and inorganic phosphate.[4] This enzyme is a classic example of allosteric regulation and has been extensively studied to understand feedback inhibition in metabolic pathways.

Putrescine Transcarbamylase (PTC)

Putrescine Transcarbamylase (PTC) (EC 2.1.3.6), also known as putrescine carbamoyltransferase, is involved in the catabolism of agmatine (B1664431) in some bacteria.[5][6] It catalyzes the reversible transfer of a carbamoyl group from carbamoyl phosphate to putrescine, forming N-carbamoylputrescine and phosphate.[7][8]

Carbamoyl Phosphate Synthetase (CPS)

Carbamoyl Phosphate Synthetase (CPS) (EC 6.3.4.16 and EC 6.3.5.5) is the enzyme responsible for the synthesis of carbamoyl phosphate from ammonia or glutamine, bicarbonate, and two molecules of ATP.[9][10] While its primary role is the production of carbamoyl phosphate, the reaction is reversible, and under certain experimental conditions, the enzyme can catalyze the formation of ATP from carbamoyl phosphate and ADP.[11][12]

Quantitative Data on Enzyme Kinetics

The following tables summarize the available kinetic parameters for the interaction of various enzymes with carbamoyl phosphate. It is important to note that these values can vary depending on the organism, enzyme purity, and assay conditions.

Table 1: Kinetic Parameters for Ornithine Transcarbamylase (OTC)

| Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |

| Permeabilized rat liver mitochondria | Carbamoyl Phosphate | ~0.08 (apparent) | - | - | [13] |

| Human Liver | Carbamoyl Phosphate | - | - | - | [14] |

Table 2: Kinetic Parameters for Aspartate Transcarbamylase (ATCase)

| Organism/Enzyme Form | Substrate | Km (mM) | Vmax | kcat | Reference |

| E. coli catalytic subunit (c3) | Carbamoyl Phosphate | - | - | - | [4] |

| Human cell lines | Carbamoyl Phosphate | Not specified, but affinity did not differ between cell lines | - | - | [15] |

Table 3: Kinetic Parameters for Putrescine Transcarbamylase (PTC)

| Organism/Enzyme Form | Substrate | Km (mM) | Vmax (U/mg) | Catalytic Efficiency (Vmax/Km) (U mg-1 mM-1) | Reference |

| Enterococcus faecalis (Wild-type) | Putrescine | 1.41 ± 0.22 | 813 ± 38 | 577 | [7] |

| Enterococcus faecalis (Engineered) | Putrescine | 32.9 ± 8.8 | 1.13 ± 0.13 | 0.03 | [7] |

| Enterococcus faecalis (Wild-type) | Ornithine | 36.4 ± 3.5 | 24 ± 1 | 0.67 | [7] |

| Enterococcus faecalis (Engineered) | Ornithine | 32.0 ± 2.0 | 82 ± 3 | 2.6 | [7] |

Note: The Km for carbamoyl phosphate was not explicitly determined in this study, but a saturating concentration of 10 mM was used in the assays.

Table 4: Kinetic Parameters for Carbamoyl Phosphate Synthetase (CPS) - Reverse Reaction

| Organism | Substrate | Km | Vmax | kcat | Reference |

| Yeast | Carbamoyl Phosphate | - | - | - | [11] |

Metabolic Pathways

The enzymes that utilize carbamoyl phosphate are integral components of major metabolic pathways. The following diagrams illustrate the position of these enzymes within the Urea Cycle and the Pyrimidine Biosynthesis Pathway.

Figure 1: The Urea Cycle. Carbamoyl phosphate is a key intermediate in the mitochondrial matrix, where it is utilized by Ornithine Transcarbamylase.

References

- 1. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]

- 4. Kinetic mechanism of catalytic subunits (c3) of E. coli aspartate transcarbamylase at pH 7.0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Putrescine carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. New Insight into the Transcarbamylase Family: The Structure of Putrescine Transcarbamylase, a Key Catalyst for Fermentative Utilization of Agmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New insight into the transcarbamylase family: the structure of putrescine transcarbamylase, a key catalyst for fermentative utilization of agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 10. Carbamoyl phosphate synthetase: a crooked path from substrates to products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics and reaction mechanism of the carbamylphosphate synthetase of a multienzyme aggregate from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic properties of carbamoyl-phosphate synthase (ammonia) and ornithine carbamoyltransferase in permeabilized mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Kinetic parameters of aspartate transcarbamylase in human normal and tumoral cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Disodium Carbamoyl Phosphate in the Urea Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) in the urea (B33335) cycle, a critical metabolic pathway for nitrogen detoxification. This document provides a comprehensive overview of the enzymatic reactions, regulatory controls, and experimental methodologies relevant to the study of this essential metabolite and its synthesizing enzyme, Carbamoyl Phosphate Synthetase I (CPS1).

Executive Summary

Carbamoyl phosphate is a high-energy molecule that serves as the entry point for ammonia (B1221849) into the urea cycle. Its synthesis, catalyzed by the mitochondrial enzyme Carbamoyl Phosphate Synthetase I (CPS1), is the rate-limiting and committed step of ureagenesis. The activity of CPS1 is critically dependent on the allosteric activator N-acetylglutamate (NAG). Understanding the kinetics and regulation of carbamoyl phosphate synthesis is paramount for developing therapeutic strategies for urea cycle disorders (UCDs), a group of inherited metabolic diseases characterized by hyperammonemia. This guide provides quantitative data on enzyme kinetics, detailed experimental protocols for CPS1 activity and purification, and visual representations of the urea cycle and its regulatory pathways.

Mechanism of Action of Carbamoyl Phosphate in the Urea Cycle

The formation of carbamoyl phosphate is the initial and irreversible step in the urea cycle.[1][2] The reaction is catalyzed by CPS1 and occurs within the mitochondrial matrix of hepatocytes.[3][4] The overall reaction is:

2ATP + HCO₃⁻ + NH₄⁺ → Carbamoyl Phosphate + 2ADP + Pᵢ

This reaction proceeds through a multi-step mechanism within the active sites of CPS1.[3][5] First, bicarbonate is phosphorylated by ATP to form carboxyphosphate (B1215591).[3][5] Subsequently, ammonia attacks carboxyphosphate to form carbamate (B1207046), with the release of inorganic phosphate.[3][5] Finally, a second molecule of ATP phosphorylates carbamate to yield carbamoyl phosphate.[3][5]

Once synthesized, carbamoyl phosphate donates its carbamoyl group to ornithine in a reaction catalyzed by ornithine transcarbamylase (OTC), forming citrulline.[2][4] Citrulline is then transported to the cytosol to continue through the remaining steps of the urea cycle.

Quantitative Data

The enzymatic activity of CPS1 is characterized by its kinetic parameters for its substrates and its activator, N-acetylglutamate. The following tables summarize key quantitative data from various studies.

| Substrate | Apparent Km | Organism/System | Reference |

| NH₃ | ~38 µM | Purified Enzyme | [6] |

| NH₃ | ~13 µM | Intact Isolated Mitochondria | [6] |

| Bicarbonate | 3 x 10⁻³ M | Baker's Yeast | [7] |

| ATP (Site A) | 0.2 - 0.7 mM | Not Specified | [8] |

| ATP (Site B) | ~10 µM | Not Specified | [8] |

Table 1: Michaelis-Menten Constants (Km) for CPS1 Substrates

| Activator | Parameter | Value | Conditions | Reference |

| N-acetylglutamate (NAG) | - | Obligate Allosteric Activator | - | [9] |

| N-carbamylglutamate (NCG) | Affinity (vs. NAG) | < 1/10th of NAG | in vitro | [9] |

| N-carbamylglutamate (NCG) | Vmax (vs. NAG) | ~60% of NAG | in vitro | [9] |

Table 2: Kinetic Parameters for CPS1 Activation

Experimental Protocols

Spectrophotometric Assay for Carbamoyl Phosphate Synthetase I Activity

This protocol describes a coupled enzyme assay to determine the activity of CPS1 by measuring the formation of citrulline from ornithine and newly synthesized carbamoyl phosphate.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.4)

-

ATP solution (50 mM)

-

MgCl₂ solution (100 mM)

-

NH₄Cl solution (100 mM)

-

KHCO₃ solution (100 mM)

-

N-acetylglutamate (NAG) solution (10 mM)

-

L-ornithine solution (50 mM)

-

Ornithine Transcarbamylase (OTC) (e.g., from Enterococcus faecalis)

-

Colorimetric reagents for citrulline determination (e.g., diacetyl monoxime-thiosemicarbazide reagent)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, NH₄Cl, KHCO₃, NAG, and L-ornithine at their final desired concentrations in a microcentrifuge tube.

-

Add a known amount of purified CPS1 or mitochondrial extract to the reaction mixture.

-

Add a sufficient amount of OTC to ensure that the conversion of carbamoyl phosphate to citrulline is not rate-limiting.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a protein precipitating agent (e.g., perchloric acid).

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Determine the concentration of citrulline in the supernatant using a colorimetric method. This typically involves the reaction of citrulline with diacetyl monoxime in the presence of an acid and an oxidizing agent to produce a colored product.

-

Measure the absorbance of the colored product at the appropriate wavelength (e.g., 540 nm).

-

Calculate the amount of citrulline produced by comparing the absorbance to a standard curve of known citrulline concentrations.

-

Express CPS1 activity as the rate of citrulline formation (e.g., µmol/min/mg of protein).

A variation of this assay involves the direct colorimetric determination of carbamoyl phosphate by its conversion to hydroxyurea (B1673989) with hydroxylamine, which can then be quantified.[10]

Purification of Recombinant Human Carbamoyl Phosphate Synthetase I

This protocol provides a general workflow for the purification of recombinant human CPS1 expressed in an E. coli system. Specific details may need to be optimized based on the expression construct and equipment available.

Materials:

-

E. coli cells expressing recombinant human CPS1.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, lysozyme).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol).

-

SDS-PAGE equipment and reagents.

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer and incubate on ice. Lyse the cells by sonication.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble recombinant CPS1.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. The His-tagged CPS1 will bind to the resin.

-

Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound CPS1 from the column using the elution buffer. Collect the fractions.

-

Purity Analysis: Analyze the eluted fractions by SDS-PAGE to assess the purity and molecular weight of the recombinant CPS1.

-

Dialysis: Pool the pure fractions and dialyze against a suitable storage buffer to remove imidazole and for buffer exchange.

-

Concentration and Storage: Concentrate the purified protein if necessary and store at -80°C in aliquots.

Signaling Pathways and Logical Relationships

The urea cycle is subject to complex regulation at both the enzyme and gene expression levels. Hormones such as glucagon (B607659) and glucocorticoids play a significant role in modulating the expression of urea cycle enzymes, including CPS1.

Figure 1: The Urea Cycle Pathway. This diagram illustrates the cellular compartments and enzymatic steps of the urea cycle, highlighting the entry of carbamoyl phosphate.

Figure 2: Hormonal Regulation of CPS1 Expression. This diagram shows the signaling pathways of glucagon and glucocorticoids leading to the transcriptional activation of the CPS1 gene.

Conclusion

Disodium carbamoyl phosphate, through its enzymatic synthesis by CPS1, represents a critical control point in nitrogen metabolism. The intricate regulation of CPS1 by the allosteric activator N-acetylglutamate and by hormonal signaling ensures that the urea cycle adapts to the metabolic state of the organism. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to understand and target the urea cycle in health and disease. Further investigation into the structure-function relationships of CPS1 and the development of novel therapeutic modulators hold promise for the treatment of urea cycle disorders.

References

- 1. N-acetylglutamate synthase deficiency: Novel mutation associated with neonatal presentation and literature review of molecular and phenotypic spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea cycle - Wikipedia [en.wikipedia.org]

- 3. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]

- 4. Urea cycle pathway | Abcam [abcam.com]

- 5. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 6. The apparent Km of ammonia for carbamoyl phosphate synthetase (ammonia) in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of carbamoyl-phosphate synthetase. Properties of the two binding sites for ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Disodium Carbamoyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) is a salt of the biochemically significant anion, carbamoyl phosphate. This high-energy molecule serves as a critical intermediate at the crossroads of two fundamental metabolic pathways: the urea (B33335) cycle, responsible for the detoxification of ammonia (B1221849), and the de novo synthesis of pyrimidines, essential building blocks of nucleic acids.[1][2][3] Understanding the metabolic fate of carbamoyl phosphate is paramount for researchers in metabolic diseases, oncology, and drug development, as dysregulation of its metabolism is implicated in various pathological conditions, including hyperammonemia.[1] This in-depth technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of carbamoyl phosphate, supported by experimental protocols and quantitative data to facilitate further research and therapeutic development.

I. Biosynthesis and Cellular Localization

Carbamoyl phosphate is synthesized from bicarbonate, ammonia (or glutamine), and ATP by the enzyme carbamoyl phosphate synthetase (CPS).[3][4] Two distinct isozymes, with different cellular locations and regulatory mechanisms, catalyze this reaction, channeling carbamoyl phosphate into its respective metabolic fates.

-

Carbamoyl Phosphate Synthetase I (CPS I): Located in the mitochondrial matrix of hepatocytes and intestinal cells, CPS I utilizes ammonia as the nitrogen donor and is a key enzyme in the urea cycle.[5][6] Its activity is allosterically activated by N-acetylglutamate.[6]

-

Carbamoyl Phosphate Synthetase II (CPS II): Found in the cytosol of most cells, CPS II uses the amide group of glutamine as the nitrogen source and initiates the de novo pyrimidine (B1678525) biosynthesis pathway.[7][8] This enzyme is regulated by feedback inhibition from pyrimidine nucleotides like UTP and activated by purine (B94841) nucleotides like ATP and PRPP.[7][8]

II. Metabolic Fates of Carbamoyl Phosphate

Once synthesized, carbamoyl phosphate is a labile molecule with a short half-life, rapidly directed into one of two major metabolic pathways depending on its site of synthesis.

A. The Urea Cycle (Mitochondrial)

In the mitochondria of liver cells, carbamoyl phosphate enters the urea cycle, a series of five enzymatic reactions that convert toxic ammonia into urea for excretion.[9]

-

Ornithine Transcarbamoylase (OTC): Carbamoyl phosphate condenses with ornithine to form citrulline. This reaction is catalyzed by ornithine transcarbamoylase.[1][10]

-

Subsequent Steps: Citrulline is then transported to the cytosol to continue through the remaining steps of the urea cycle, ultimately producing urea.

B. Pyrimidine Biosynthesis (Cytosolic)

In the cytosol, carbamoyl phosphate is the committed precursor for the de novo synthesis of pyrimidine nucleotides.[2][11]

-

Aspartate Transcarbamoylase (ATCase): Carbamoyl phosphate reacts with aspartate to form N-carbamoylaspartate, a reaction catalyzed by aspartate transcarbamoylase.[2]

-

Pathway Continuation: A series of subsequent enzymatic reactions leads to the formation of the first pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP), which then serves as a precursor for other pyrimidine nucleotides.[12]

III. Pharmacokinetics of Exogenous Disodium Carbamoyl Phosphate

Currently, there is a notable lack of published data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of exogenously administered disodium carbamoyl phosphate. Due to its charged and labile nature, oral bioavailability is expected to be low. Intravenously administered carbamoyl phosphate would likely be rapidly cleared and metabolized. Further research, including in vivo studies using radiolabeled compounds, is necessary to elucidate the ADME profile of exogenous carbamoyl phosphate.

IV. Quantitative Data

The following tables summarize key quantitative data related to the metabolism of carbamoyl phosphate.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax | Inhibitors (Ki) | Activators |

| Carbamoyl Phosphate Synthetase I (CPS I) | Frog Liver | HCO3- | - | - | - | N-Acetylglutamate |

| Carbamoyl Phosphate Synthetase II (CPS II) | Bakers' Yeast | Glutamine | 0.5 | - | UTP (2.4 x 10-4 M) | XMP, ATP, PRPP |

| Bicarbonate | 3 | - | ||||

| Syrian Hamster Kidney Cells | NH3 (high ATP) | 0.166 | - | UTP | PRPP | |

| NH3 (low ATP) | 0.026 | - | ||||

| Bicarbonate | 1.4 | - | ||||

| Ornithine Transcarbamoylase (OTC) | Nostoc muscorum | Carbamoyl Phosphate | 0.7 | - | Phosphate | - |

| Ornithine | 2.5 | - | ||||

| Rat Liver (in permeabilized mitochondria) | Carbamoyl Phosphate | ~8 times higher than soluble enzyme | - | δ-N-Phosphonacetyl-L-ornithine | - | |

| Ornithine | ~2 times higher than soluble enzyme | - | ||||

| Aspartate Transcarbamoylase (ATCase) | Pseudomonas aeruginosa | Carbamoyl Phosphate | - | - | - | - |

| Aspartate | - | - | CTP | ATP |

Note: Vmax values are often reported in units specific to the experimental conditions and are not readily comparable across studies without normalization. Further research is needed to populate a comprehensive Vmax and Ki dataset.

Table 2: Stability of Carbamoyl Phosphate

| Condition | Half-life (t1/2) | Decomposition Products |

| Aqueous solution, room temperature | Hours | Cyanate, Carbamate, Hydrogenocarbonate |

| Aqueous solution with ammonia | More rapid than in water | Urea |

Data on the stability of carbamoyl phosphate in physiological buffers and biological fluids like blood plasma is limited and requires further investigation.

V. Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of carbamoyl phosphate metabolism.

A. Assay for Carbamoyl Phosphate Synthetase I (CPS I) Activity

Principle: The activity of CPS I is determined by a colorimetric assay that measures the amount of carbamoyl phosphate produced. The carbamoyl phosphate is converted to hydroxyurea (B1673989) by hydroxylamine (B1172632), which then forms a colored complex that can be quantified spectrophotometrically.

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM NH4HCO3, 10 mM Mg(C2O2H3)2, 5 mM ATP, 5 mM N-acetyl-L-glutamate (NAG), 1 mM dithiothreitol, and 50 mM triethanolamine (B1662121) in a final volume of 20 µL.

-

Enzyme Addition: Add 50 µg/mL of purified CPS I or tissue homogenate to initiate the reaction.

-

Incubation: Incubate the reaction mixture for 10 minutes at 37°C.

-

Conversion to Hydroxyurea: Stop the reaction and convert the carbamoyl phosphate to hydroxyurea by adding 100 mM hydroxylamine and incubating for 10 minutes at 95°C.

-

Color Development: To measure the concentration of hydroxyurea, add 80 µL of a chromogenic reagent and heat for 15 minutes at 95°C.

-

Spectrophotometry: Measure the absorbance of the resulting chromophore at 458 nm. The concentration of carbamoyl phosphate is proportional to the absorbance.

B. Assay for Ornithine Transcarbamoylase (OTC) Activity

Principle: The activity of OTC is determined by measuring the rate of citrulline formation from ornithine and carbamoyl phosphate. The citrulline produced is quantified colorimetrically.

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.5), L-ornithine, and carbamoyl phosphate.

-

Enzyme Addition: Add the enzyme source (e.g., purified OTC, liver homogenate) to initiate the reaction.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction, typically by adding an acid solution.

-

Colorimetric Detection of Citrulline: Add a colorimetric reagent, such as diacetylmonoxime, and heat to develop a colored product.

-

Quantification: Measure the absorbance at the appropriate wavelength and calculate the amount of citrulline produced by comparison to a standard curve.

C. Assay for Aspartate Transcarbamoylase (ATCase) Activity

Principle: ATCase activity is measured by quantifying the production of carbamoyl aspartate from carbamoyl phosphate and aspartate. The product is detected colorimetrically.

Detailed Protocol:

-

Reaction System: In a final volume of 1.0 mL, prepare a system containing 40 mM sodium phosphate buffer (pH 8.2), 12.5 mM aspartate, 3.6 mM dilithium (B8592608) carbamoyl phosphate, and 10–50 µg of enzyme.

-

Incubation: Incubate the reaction at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 1.0 mL of 2% HClO4.

-

Protein Removal: Remove precipitated protein by centrifugation.

-

Color Development: Develop a color reaction for the product, carbamoyl aspartate, using appropriate reagents.

-

Quantification: Measure the absorbance and determine the amount of product formed.

VI. Conclusion and Future Directions

Disodium carbamoyl phosphate is a vital metabolic intermediate with a well-defined role in the urea cycle and pyrimidine biosynthesis. While the enzymatic pathways utilizing endogenous carbamoyl phosphate are well-characterized, a significant knowledge gap exists regarding the pharmacokinetic properties of exogenously administered disodium carbamoyl phosphate. For drug development professionals, understanding the ADME of this compound is crucial for any potential therapeutic applications. Future research should focus on in vivo studies to determine the absorption, distribution, metabolism, and excretion of disodium carbamoyl phosphate. Furthermore, a more comprehensive compilation of quantitative data, including enzyme kinetics and physiological metabolite concentrations, will be invaluable for building robust metabolic models and advancing our understanding of carbamoyl phosphate metabolism in health and disease.

References

- 1. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 5. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]

- 6. Hepatic carbamoyl phosphate metabolism. Role of cytosolic and mitochondrial carbamoyl phosphate in de novo pyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]

- 9. Urea cycle - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 12. davuniversity.org [davuniversity.org]

An In-depth Technical Guide to the Structural Analysis of Disodium Carbamoyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) is a pivotal intermediate in essential metabolic pathways, including the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis.[1][2] Its high-energy phosphate bond and role as a carbamoyl group donor make it a molecule of significant interest in biochemistry and drug development. This technical guide provides a comprehensive overview of the structural analysis of disodium carbamoyl phosphate, focusing on available spectroscopic data and its biological significance. Due to the limited availability of crystallographic data for the isolated disodium salt, this guide emphasizes spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and the visualization of its engagement in key biological pathways.

Introduction

Carbamoyl phosphate is a chemically reactive anion that serves as a critical metabolic precursor in many organisms.[3] In terrestrial animals, it is integral to the detoxification of ammonia (B1221849) via the urea cycle and the de novo synthesis of pyrimidines, the building blocks of nucleic acids.[3] The enzymatic synthesis of carbamoyl phosphate is catalyzed by carbamoyl phosphate synthetase (CPS), an enzyme that has been the subject of extensive structural studies.[4][5] Understanding the structure of carbamoyl phosphate itself is crucial for elucidating the mechanisms of these enzymes and for the design of potential therapeutic agents that target these pathways.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the structure and environment of molecules in solution. Both

13312.1.1.

13 Studies using

13| Condition | Carbonyl Carbon ( | Interpretation |

| Binding to catalytic subunit (binary complex, pH 7.0) | 2 Hz (upfield) | Indicates a similar environment of the carbonyl group in the active site compared to water.[6] |

| Formation of ternary complex with succinate | 17.7 ± 1.0 Hz (downfield) | Consistent with the interaction of the carbonyl group with a proton donor from the enzyme, suggesting polarization of the C=O bond.[6] |

2.1.2.

31 3131Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy could provide valuable information about the functional groups present in disodium carbamoyl phosphate. However, specific IR and Raman spectra for the isolated compound are not extensively reported in the literature. For organo-phosphorus compounds in general, characteristic IR absorption bands are associated with P=O, P-O, and P-N stretching and bending vibrations.

Experimental Protocols

Detailed experimental protocols for the de novo synthesis and purification of disodium carbamoyl phosphate for structural analysis are not widely published. However, general procedures for the synthesis of related compounds and the setup for spectroscopic analysis can be inferred.

Synthesis of Carbamoyl Fluorides (as a related example)

A reported synthesis of carbamoyl fluorides involves the use of a phosgene (B1210022) surrogate to introduce the carbamoyl group, followed by activation and nucleophilic substitution with a fluoride (B91410) salt.[10] A similar strategy could potentially be adapted for the synthesis of carbamoyl phosphate.

General Workflow for Synthesis and Spectroscopic Analysis

Caption: A generalized workflow for the synthesis and spectroscopic analysis of carbamoyl phosphate.

NMR Spectroscopic Analysis Protocol

-

Sample Preparation: Dissolve the purified disodium carbamoyl phosphate in a suitable deuterated solvent (e.g., D₂O) to a concentration appropriate for the spectrometer.

-

Instrument Setup:

-

For

C NMR, use a high-field NMR spectrometer. Acquire spectra with and without proton decoupling to observe carbon-proton couplings.13 -

For

P NMR, tune the spectrometer to the phosphorus frequency. Use an appropriate phosphorus standard (e.g., phosphoric acid) for chemical shift referencing.31

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) with an adequate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the FID, followed by phase and baseline correction to obtain the final spectrum.

Biological Signaling Pathways

Disodium carbamoyl phosphate is a key intermediate at the intersection of two major metabolic pathways: the urea cycle and pyrimidine biosynthesis.

The Urea Cycle

In the mitochondria of liver cells, carbamoyl phosphate synthetase I (CPS I) catalyzes the formation of carbamoyl phosphate from ammonia and bicarbonate.[11][12] This is the first committed step of the urea cycle, which ultimately converts toxic ammonia into urea for excretion.[1][2]

The Urea Cycle

Caption: Carbamoyl phosphate as the entry point into the Urea Cycle for nitrogen disposal.

Pyrimidine Biosynthesis

In the cytosol, carbamoyl phosphate synthetase II (CPS II) produces carbamoyl phosphate, which then reacts with aspartate in a reaction catalyzed by aspartate transcarbamoylase.[13][14] This is the initial step in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[15][16]

De Novo Pyrimidine Biosynthesis

Caption: The role of carbamoyl phosphate in the initial steps of pyrimidine biosynthesis.

Conclusion

The structural analysis of disodium carbamoyl phosphate presents a challenge due to the limited availability of crystallographic data for the isolated molecule. However, spectroscopic techniques, particularly

1331References

- 1. Urea cycle - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. Carbamoyl phosphate synthetase: an amazing biochemical odyssey from substrate to product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbamoyl-phosphate synthetase. Creation of an escape route for ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. Use of 31P and 13C NMR to study enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. Facile Synthesis of Carbamoyl Fluorides viaN-Carbamoylimidazole Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. davuniversity.org [davuniversity.org]

- 13. davuniversity.org [davuniversity.org]

- 14. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. microbenotes.com [microbenotes.com]

The Linchpin of Pyrimidine Synthesis: A Technical Guide to Disodium Carbamoyl Phosphate

For Immediate Release

[City, State] – [Date] – In the intricate world of nucleotide biosynthesis, the availability of key precursors is a critical determinant of cellular proliferation and viability. Among these, disodium (B8443419) carbamoyl (B1232498) phosphate (B84403) emerges as a pivotal starting material for the de novo synthesis of pyrimidines, essential building blocks of DNA and RNA. This technical guide provides an in-depth exploration of the role of disodium carbamoyl phosphate in nucleotide synthesis, tailored for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Carbamoyl Phosphate

Carbamoyl phosphate is a high-energy acyl phosphate that serves as a crucial intermediate in two major metabolic pathways: the urea (B33335) cycle and the de novo synthesis of pyrimidines.[1] While carbamoyl phosphate synthetase I (CPS I) in the mitochondria channels this molecule into the urea cycle, it is the cytosolic enzyme, carbamoyl phosphate synthetase II (CPS II), that dedicates carbamoyl phosphate to the production of nucleotides.[2][3] Disodium carbamoyl phosphate, a stable salt of this vital intermediate, is therefore a key reagent in the in vitro study and manipulation of this fundamental biochemical pathway.

The de novo pyrimidine (B1678525) synthesis pathway, unlike purine (B94841) synthesis which builds upon a pre-existing ribose-5-phosphate (B1218738) scaffold, constructs the pyrimidine ring first, which is then attached to phosphoribosyl pyrophosphate (PRPP).[1] The very first and rate-limiting step of this pathway is the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP, a reaction catalyzed by CPS II.[4] This makes carbamoyl phosphate the committed precursor for the entire pyrimidine nucleotide family, including UMP, CTP, and dTMP.

The De Novo Pyrimidine Synthesis Pathway: A Step-by-Step Breakdown

The journey from carbamoyl phosphate to the foundational pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP), involves a series of six enzymatic steps.

-

Carbamoyl Phosphate Synthesis: As mentioned, CPS II catalyzes the formation of carbamoyl phosphate in the cytosol.[2]

-

Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) then catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate. This is the first committed step of the pyrimidine synthesis pathway.[5]

-

Ring Closure: Dihydroorotase facilitates the cyclization of N-carbamoyl-L-aspartate to form dihydroorotate (B8406146).[5]

-